Cas no 42985-76-2 (6-Amino-2-mercaptopyrimidin-4-ol)

6-Amino-2-mercaptopyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 6-Amino-2,5-dihydro-2-thioxo-3H-pyrimidin-4-one
- 4(3H)-PYRIMIDINONE, 6-AMINO-2,5-DIHYDRO-2-THIOXO-
- 6-AMINO-2,5-DIHYDRO-2-THIOXO-4(3H)-PYRIMIDINONE
- 6-amino-2-sulfanylidene-5H-pyrimidin-4-one
- 2-Mercapto-6-aminouracil
- 2-Thio-6-aminouracil
- 6-Amino-2-thiouracil hydrate
- 6-Amino-4-keto-2-thiopyrimidine
- AI3-23490
- EINECS 213-722-8
- NSC 1587
- NSC 202018
- 4(3H)-Pyrimidinone, 6-amino-2,5-dihydro-2-thioxo- (9CI)
- Einecs 256-038-5
- 6-amino-2-thioxo-2,5-dihydropyrimidin-4(3H)-one
- 6-Amino-2-mercaptopyrimidin-4-ol
-
- インチ: 1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9)
- InChIKey: MXSAOUYLOGZLEQ-UHFFFAOYSA-N
- SMILES: C1(=S)N=C(N)CC(=O)N1
計算された属性
- 精确分子量: 143.015
- 同位素质量: 143.015
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
じっけんとくせい
- 密度みつど: 1.78
- Boiling Point: °Cat760mmHg
- フラッシュポイント: °C
- 酸度系数(pKa): 8.02±0.40(Predicted)
6-Amino-2-mercaptopyrimidin-4-ol Security Information
- 储存条件:under inert gas (nitrogen or Argon) at 2–8 °C
6-Amino-2-mercaptopyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A296145-5g |
6-Amino-2-mercaptopyrimidin-4-ol |
42985-76-2 | 5g |
$ 335.00 | 2022-06-08 | ||
TRC | A296145-10g |
6-Amino-2-mercaptopyrimidin-4-ol |
42985-76-2 | 10g |
$ 540.00 | 2022-06-08 | ||
Crysdot LLC | CD11373379-25g |
6-Amino-2-mercaptopyrimidin-4-ol |
42985-76-2 | 95% | 25g |
$155 | 2024-07-18 | |
Crysdot LLC | CD11373379-5g |
6-Amino-2-mercaptopyrimidin-4-ol |
42985-76-2 | 95% | 5g |
$51 | 2024-07-18 | |
TRC | A296145-2.5g |
6-Amino-2-mercaptopyrimidin-4-ol |
42985-76-2 | 2.5g |
$ 190.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071567-1g |
6-amino-2-thioxo-2,5-dihydropyrimidin-4(3H)-one |
42985-76-2 | 98% | 1g |
¥318.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1071567-5g |
6-amino-2-thioxo-2,5-dihydropyrimidin-4(3H)-one |
42985-76-2 | 98% | 5g |
¥786.00 | 2024-05-14 |
6-Amino-2-mercaptopyrimidin-4-ol 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
6-Amino-2-mercaptopyrimidin-4-olに関する追加情報
6-Amino-2-mercaptopyrimidin-4-ol (CAS No. 42985-76-2): A Versatile Heterocyclic Compound with Broad Applications
6-Amino-2-mercaptopyrimidin-4-ol (CAS 42985-76-2), also known as 2-thiouracil-5-amine, is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This pyrimidine derivative features both amino and thiol functional groups, making it a valuable building block for various medicinal chemistry applications and nucleoside analogs.
The compound's molecular structure consists of a pyrimidine ring with substitutions at the 2, 4, and 6 positions: a thiol group at position 2, a hydroxyl group at position 4, and an amino group at position 6. This unique arrangement contributes to its chemical reactivity and biological activity, particularly in interactions with enzymes and nucleic acids. Researchers have extensively studied 6-amino-2-mercaptopyrimidin-4-ol derivatives for their potential as enzyme inhibitors and therapeutic agents.
In recent years, 6-amino-2-mercaptopyrimidin-4-ol has gained prominence in the development of antiviral compounds, especially in light of global health concerns. Its structural similarity to natural pyrimidines allows it to interfere with viral replication processes, making it a candidate for broad-spectrum antiviral research. The compound's ability to form stable complexes with metal ions also opens possibilities for catalytic applications and material science innovations.
The synthesis of 6-amino-2-mercaptopyrimidin-4-ol typically involves multi-step organic reactions starting from readily available pyrimidine precursors. Modern synthetic approaches focus on improving yield optimization and green chemistry principles, addressing current industry demands for sustainable production methods. Analytical characterization techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy are essential for verifying the compound's identity and quality.
Beyond pharmaceutical applications, 6-amino-2-mercaptopyrimidin-4-ol serves as a precursor for various functional materials. Its chelation properties make it valuable in developing metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing technologies. The compound's electronic properties also interest researchers working on organic semiconductors and molecular electronics.
Recent studies have explored the structure-activity relationships of 6-amino-2-mercaptopyrimidin-4-ol derivatives, particularly their interactions with biological targets. The compound's ability to form hydrogen bonds and participate in π-stacking interactions makes it a valuable scaffold in drug design. Computational chemistry approaches, including molecular docking studies and QSAR modeling, have helped predict and optimize its biological activities.
The global market for specialty pyrimidine compounds like 6-amino-2-mercaptopyrimidin-4-ol continues to expand, driven by increasing demand from the pharmaceutical industry and academic research institutions. Suppliers emphasize high-purity grades and custom synthesis services to meet diverse research needs. Proper storage conditions—typically cool and dry environments—are crucial for maintaining the compound's stability over time.
Quality control protocols for 6-amino-2-mercaptopyrimidin-4-ol involve rigorous analytical testing to ensure batch-to-batch consistency. Researchers value suppliers who provide comprehensive certificates of analysis and detailed safety data sheets. The compound's handling requires standard laboratory safety practices, including proper ventilation and personal protective equipment, though it doesn't fall under hazardous material classifications.
Future research directions for 6-amino-2-mercaptopyrimidin-4-ol include exploring its potential in targeted drug delivery systems and combination therapies. The growing field of bioorthogonal chemistry may find applications for this compound in bioconjugation strategies and probe development. Additionally, its role in supramolecular chemistry continues to attract interest for designing novel molecular recognition systems.
For researchers sourcing 6-amino-2-mercaptopyrimidin-4-ol, considerations include supplier reliability, technical support availability, and regulatory compliance. Many manufacturers now offer small-scale custom synthesis services to support early-stage research and development projects. The compound's intellectual property landscape also warrants attention when developing new applications or derivatives.
In conclusion, 6-amino-2-mercaptopyrimidin-4-ol (CAS 42985-76-2) represents a versatile heterocyclic building block with significant potential across multiple scientific disciplines. Its unique combination of functional groups enables diverse chemical modifications and biological interactions, making it valuable for both fundamental research and applied sciences. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its importance in chemical research and drug discovery efforts worldwide.
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